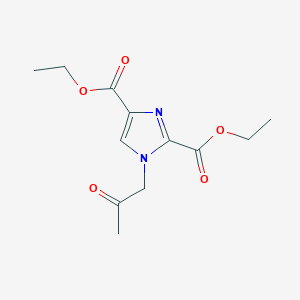

diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate

説明

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate is a substituted imidazole derivative characterized by a 2-oxopropyl group at the N-1 position and two ethyl ester groups at the 2- and 4-positions of the heterocyclic ring. This compound belongs to a broader class of imidazole dicarboxylates, which are of interest due to their versatility in pharmaceutical and organic synthesis applications.

特性

IUPAC Name |

diethyl 1-(2-oxopropyl)imidazole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-4-18-11(16)9-7-14(6-8(3)15)10(13-9)12(17)19-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYHJTUTGYGFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate typically involves the reaction of diethyl 2-oxopropylphosphonate with an appropriate imidazole derivative under controlled conditions. One common method involves the use of sodium hydride (NaH) as a base and toluene as a solvent. The reaction mixture is cooled to 0°C, and the reagents are added dropwise to ensure controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, alcohols, and oxo compounds. These products have significant applications in organic synthesis and medicinal chemistry .

科学的研究の応用

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: This compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. Additionally, it may participate in signaling pathways by modulating the activity of key proteins and enzymes .

類似化合物との比較

Substituent Variations and Molecular Properties

The primary distinction between diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate and its analogs lies in the substituents at the N-1 position and the ester groups. Key comparisons include:

For instance, the fluorophenyl analog (MW 348.33) demonstrates how aromatic groups increase molecular weight and may influence pharmacokinetic properties .

Physicochemical Properties

- NMR Shifts : The 13C NMR data for a related pyrrolidine-imidazole hybrid (δ 189.4 for ketone, 171.2 for ester carbonyls) suggest that the target compound’s 2-oxopropyl group would exhibit distinct deshielding compared to alkyl chains (e.g., δ ~36 for propyl carbons) .

- Solubility and Stability : Bulky substituents like tert-butyl (CAS 177417-73-1) reduce water solubility but enhance lipid solubility, whereas polar groups like 2-oxopropyl may increase hydrophilicity .

生物活性

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Synthesis

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate features an imidazole ring with diethyl ester groups and a keto side chain. The synthesis typically involves the reaction of diethyl 2-oxopropylphosphonate with imidazole derivatives under controlled conditions, often utilizing sodium hydride as a base in solvents like toluene.

Synthetic Route Overview:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Diethyl 2-oxopropylphosphonate + Imidazole derivative | NaH, Toluene, 0°C |

| 2 | Reaction mixture | Controlled dropwise addition |

The biological activity of diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate primarily stems from its ability to act as an enzyme inhibitor. It binds to the active sites of enzymes, blocking substrate access and thereby inhibiting catalytic activity. This interaction can significantly affect various biochemical pathways, making it a valuable tool in research.

Enzyme Inhibition

Research indicates that diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate is effective against specific enzyme targets. Its inhibition potential has been explored in studies focusing on various biological pathways, including those related to cancer and metabolic diseases.

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that compounds related to diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate exhibit micromolar activity against several cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These findings suggest potential applications in cancer therapeutics .

- Enzyme Targeting : A study highlighted the compound's role as a probe for investigating enzyme inhibitors in metabolic pathways. The compound's ability to modulate enzyme activity was shown to influence cellular responses significantly.

Research Applications

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate is utilized in various scientific research applications:

- Biochemistry : As a probe for studying enzyme mechanisms and pathways.

- Medicinal Chemistry : Investigated for therapeutic properties including anti-inflammatory and anticancer effects.

- Industrial Chemistry : Used in the synthesis of complex organic molecules and materials .

Comparative Analysis with Similar Compounds

To better understand the unique properties of diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate | Similar imidazole framework | Enzyme inhibitor; anticancer properties |

| Diethyl (2-oxopropyl)phosphonate | Phosphonate derivative | Less potent as enzyme inhibitor |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。